molecular formula C22H24N4O3 B11672694 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672694
M. Wt: 392.5 g/mol
InChI Key: SOKUPIGIJDRSDU-HZHRSRAPSA-N
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Description

N'-[(E)-(4-Ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: A 4-propoxyphenyl group at position 3 of the pyrazole ring. A 4-ethoxyphenyl group attached via an (E)-configured methylidene linkage at the carbohydrazide moiety.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-3-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15-16-5-9-18(10-6-16)28-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

SOKUPIGIJDRSDU-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound R1 (Pyrazole Position 3) R2 (Benzylidene Substituent) Key Properties References
Target Compound 4-Propoxyphenyl 4-Ethoxyphenyl Moderate lipophilicity (longer alkoxy chain); potential enhanced receptor binding
N′-[(E)-(4-Ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Ethoxyphenyl Higher hydrophobicity; reduced steric hindrance
N′-[(E)-(3-Methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 4-[(4-Methylbenzyl)oxy]phenyl 3-Methoxyphenyl Increased solubility (polar groups); potential for π-π stacking
N′-[(E)-(4-Methoxyphenyl)methylidene]-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxyphenyl Electron-donating methoxy group; enhanced stability in DFT studies
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl 5-Bromo-2-hydroxyphenyl Electron-withdrawing Br; potential anticancer activity

Electronic and Pharmacological Properties

  • Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy (–OCH2CH3) group, stabilizing the hydrazone linkage . Methoxy (–OCH3) groups (e.g., in ) improve solubility but reduce lipophilicity compared to propoxy (–OCH2CH2CH3) chains .
  • Pharmacological Implications :

    • The propoxyphenyl group in the target compound may enhance membrane permeability due to its longer alkoxy chain, favoring interactions with hydrophobic binding pockets .
    • Compound 26 in , featuring a tert-butyl group, exhibited potent anticancer activity (IC50 = 1.2 µM against A549 cells), suggesting that bulky substituents at position 3 improve cytotoxicity.
    • Anti-inflammatory derivatives (e.g., compound 6P in ) highlight the role of hydrophobic modifications in optimizing therapeutic profiles.

Spectroscopic and Computational Insights

  • Spectroscopy: FT-IR and NMR studies of analogs (e.g., ) confirm the (E)-configuration of the hydrazone bond, critical for maintaining planar geometry and hydrogen-bonding interactions . Single-crystal X-ray diffraction (e.g., ) validates the stereochemistry and non-covalent interactions (e.g., C–H···π) in similar compounds .
  • Computational Studies: DFT calculations on analogs (e.g., ) reveal that electron-donating substituents lower HOMO-LUMO gaps, enhancing charge transfer and stability .

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been widely studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{20}H_{24}N_{4}O_{3}
  • Molecular Weight : 392.5 g/mol

The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of ethoxy and propoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.
  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of microbial strains, suggesting potential as antimicrobial agents.
  • Antineoplastic Properties : Some studies have indicated that pyrazole compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Effects
    • Inhibition of COX enzymes leads to reduced production of prostaglandins, mediating inflammation.
    • Case Study: A study demonstrated that similar pyrazole derivatives reduced edema in animal models by inhibiting COX-2 activity .
  • Antimicrobial Effects
    • Exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
    • Research Findings: Compounds with similar structures have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • Induction of apoptosis in cancer cell lines has been reported, with mechanisms involving caspase activation.
    • Case Study: A derivative demonstrated significant cytotoxicity against HT-29 colon cancer cells with an IC50 value indicating effective growth inhibition .

Data Table: Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialCell wall disruption
AnticancerApoptosis induction

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